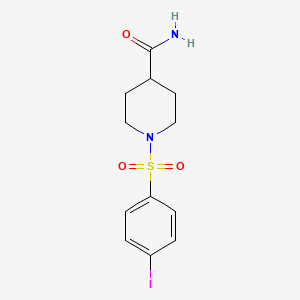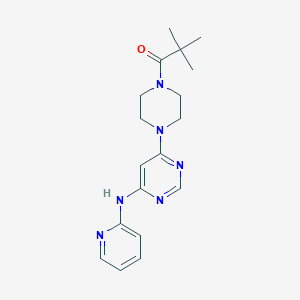![molecular formula C13H11BrClNO2 B2617006 N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide CAS No. 1430060-26-6](/img/structure/B2617006.png)
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide is a synthetic organic compound that features a furan ring substituted with a bromophenyl group and a chloroacetamide moiety
Mécanisme D'action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds, like this one, are known to interact with their targets in a variety of ways depending on the specific derivative and target .
Biochemical Pathways
Furan derivatives have been known to affect a variety of biochemical pathways, leading to their wide range of biological and pharmacological effects .
Pharmacokinetics
The compound’s predicted density is 152±01 g/cm3 and its predicted boiling point is 5512±600 °C . These properties can impact the compound’s bioavailability.
Result of Action
Furan derivatives have been known to have a variety of effects at the molecular and cellular level, contributing to their wide range of biological and pharmacological effects .
Analyse Biochimique
Biochemical Properties
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can be studied using techniques like molecular docking and simulations .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For instance, this compound has been shown to inhibit cytochrome P450 enzymes by binding to their heme group, preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds and drugs . Additionally, it can influence the levels of metabolites involved in oxidative stress and energy production, leading to altered metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine (Et3N). The reaction proceeds with high yields, often exceeding 90% . The resulting intermediate can be further functionalized using various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions:
Common Reagents and Conditions
Triethylamine (Et3N): Used as a base in the initial synthesis step.
Palladium Catalysts: Employed in cross-coupling reactions.
Potassium Phosphate (K3PO4): Used as a base in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield a variety of arylated derivatives depending on the boronic acid or ester used .
Applications De Recherche Scientifique
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antibacterial properties, particularly against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.
Biological Studies: The compound’s ability to interact with specific biological targets makes it a candidate for studying molecular interactions and pathways.
Chemical Synthesis: Its unique structure allows it to be used as a building block in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: A related compound with similar antibacterial properties.
Furan Derivatives: Other furan-based compounds that exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide is unique due to its specific combination of a furan ring, a bromophenyl group, and a chloroacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c14-10-3-1-9(2-4-10)12-6-5-11(18-12)8-16-13(17)7-15/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDZLDTZUPNVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2616923.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B2616926.png)

![1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B2616933.png)



![2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2616938.png)
![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2616942.png)


![3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B2616946.png)
